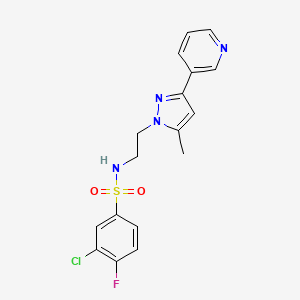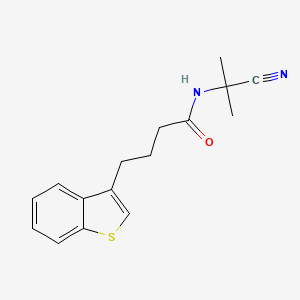
4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide, also known as JWH-018, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. Synthetic cannabinoids are chemicals that are designed to mimic the effects of natural cannabinoids such as THC, which is found in marijuana. JWH-018 is one of the most commonly used synthetic cannabinoids and has been the subject of extensive research due to its potential medical applications.
Mecanismo De Acción
4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide works by binding to cannabinoid receptors in the brain and other parts of the body. These receptors are part of the endocannabinoid system, which plays a role in regulating pain, appetite, and mood. When this compound binds to these receptors, it can produce a range of effects, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its psychoactive effects. In addition, this compound has been shown to decrease levels of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties. This compound has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-tumor agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide has several advantages for lab experiments. It is easy to synthesize and purify, and its effects are well-characterized. In addition, it can be used to study the endocannabinoid system and its role in various physiological processes. However, this compound also has several limitations. Its psychoactive effects may make it difficult to use in certain experiments, and its potential for abuse may limit its use in some settings.
Direcciones Futuras
There are several future directions for research on 4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide. One area of interest is its potential as a treatment for anxiety and depression. Another area of interest is its potential as an anti-tumor agent. In addition, further research is needed to fully understand the mechanism of action of this compound and its effects on the endocannabinoid system. Finally, more research is needed to determine the long-term effects of this compound use and its potential for abuse.
Métodos De Síntesis
4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide is synthesized by reacting 1-pentyl-3-(1-naphthoyl)indole with N-cyanomethyl-2-methylpropan-2-amine. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product is purified using chromatography.
Aplicaciones Científicas De Investigación
4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide has been the subject of extensive research due to its potential medical applications. It has been shown to have analgesic, anti-inflammatory, and anti-tumor properties, and may also have potential as a treatment for anxiety and depression. In addition, this compound has been used in research to study the endocannabinoid system and its role in the regulation of pain, appetite, and mood.
Propiedades
IUPAC Name |
4-(1-benzothiophen-3-yl)-N-(2-cyanopropan-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-16(2,11-17)18-15(19)9-5-6-12-10-20-14-8-4-3-7-13(12)14/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOSVZBUGLAZLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)CCCC1=CSC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

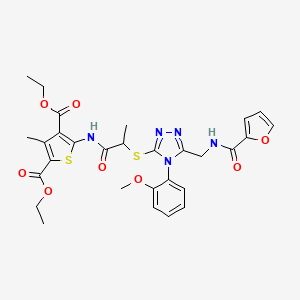
![N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2694456.png)
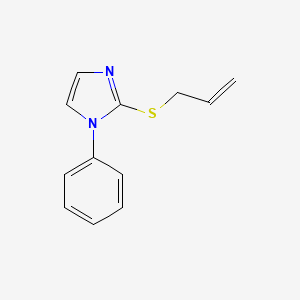
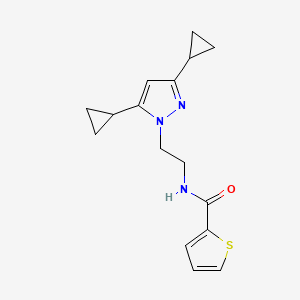

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2694466.png)
![(3R,9As)-3,4,6,7,9,9a-hexahydro-1H-[1,4]oxazino[3,4-c][1,4]oxazine-3-carbonitrile](/img/structure/B2694469.png)
![6-Bromo-1-chloropyrrolo[1,2-a]pyrazine](/img/structure/B2694470.png)
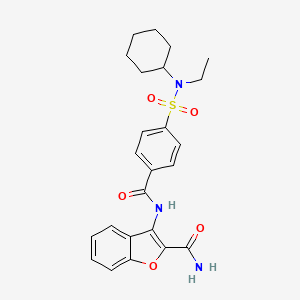

![4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2694475.png)

![[(1-cyanocyclohexyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate](/img/structure/B2694477.png)
